1-(Chloromethyl)-1-cyclopropylcyclobutane

Lipophilicity ADME Drug design

1-(Chloromethyl)-1-cyclopropylcyclobutane (CAS 1566046-30-7; also registered as 1595946-78-3) is a spirocyclic alkyl halide belonging to the spiro[2.3]hexane family, characterized by a quaternary spiro carbon bridging a cyclopropane and a cyclobutane ring, with a chloromethyl substituent on the spiro junction. The molecular formula is C₈H₁₃Cl, molecular weight 144.64 g/mol, computed XLogP3 = 3.1, zero hydrogen-bond donors or acceptors, and topological polar surface area of 0 Ų.

Molecular Formula C8H13Cl
Molecular Weight 144.64 g/mol
Cat. No. B13182199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-1-cyclopropylcyclobutane
Molecular FormulaC8H13Cl
Molecular Weight144.64 g/mol
Structural Identifiers
SMILESC1CC(C1)(CCl)C2CC2
InChIInChI=1S/C8H13Cl/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2
InChIKeyYUTNCRLMXPSKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-1-cyclopropylcyclobutane – Spirocyclic Alkyl Halide Building Block for Selective Synthetic Elaboration


1-(Chloromethyl)-1-cyclopropylcyclobutane (CAS 1566046-30-7; also registered as 1595946-78-3) is a spirocyclic alkyl halide belonging to the spiro[2.3]hexane family, characterized by a quaternary spiro carbon bridging a cyclopropane and a cyclobutane ring, with a chloromethyl substituent on the spiro junction [1]. The molecular formula is C₈H₁₃Cl, molecular weight 144.64 g/mol, computed XLogP3 = 3.1, zero hydrogen-bond donors or acceptors, and topological polar surface area of 0 Ų [1]. The compound is a liquid at ambient temperature and is primarily supplied as a research intermediate with typical purity ≥95% (GC) . Its defining structural feature—a neopentyl-type primary alkyl chloride embedded in a spirocyclic scaffold—imparts distinct steric and conformational properties that differentiate it from simple monocyclic chloromethyl analogs.

Why 1-(Chloromethyl)-1-cyclopropylcyclobutane Cannot Be Replaced by Simpler Chloromethyl Building Blocks


Simple chloromethyl-substituted building blocks such as (chloromethyl)cyclopropane, (chloromethyl)cyclobutane, or acyclic neopentyl chloride differ fundamentally from 1-(chloromethyl)-1-cyclopropylcyclobutane in three ways that prevent direct substitution in synthetic sequences. First, the spirocyclic quaternary center places the reactive –CH₂Cl group in a sterically congested neopentyl-like environment, retarding S_N2 displacement kinetics by approximately 5–6 kcal/mol in activation enthalpy relative to unhindered primary alkyl chlorides [1]. Second, the juxtaposition of a strained cyclopropane ring and a puckered cyclobutane ring on the same spiro carbon creates a conformationally rigid scaffold with a higher computed lipophilicity (XLogP3 = 3.1) than either monocyclic analog, altering phase-transfer and membrane-partitioning behavior [2]. Third, the absence of a β-hydrogen on the cyclopropyl ring suppresses E2 elimination pathways that compete in acyclic or monocyclic analogs bearing β-hydrogens, thereby favoring substitution over elimination under basic conditions. These combined steric, conformational, and electronic features mean that synthetic routes optimized for simpler chloromethyl compounds will not reliably translate to this scaffold, making direct procurement and use of the authentic spirocyclic building block essential.

Quantitative Differentiation of 1-(Chloromethyl)-1-cyclopropylcyclobutane from Closest Analogs


Lipophilicity Advantage: XLogP3 = 3.1 Outperforms Monocarbocyclic Chloromethyl Analogs by ≥1.0 Log Unit

The target compound exhibits a computed XLogP3 of 3.1, which is 1.0 log unit higher than (chloromethyl)cyclobutane (XLogP3 = 2.1) and approximately 1.5 log units higher than (chloromethyl)cyclopropane (LogP ≈ 1.635) [1][2]. This increased lipophilicity arises from the combined hydrophobic surface area of the cyclopropyl and cyclobutane rings assembled on the spiro carbon. In the context of fragment-based or scaffold-oriented drug discovery, a ΔlogP of ≥1.0 translates to roughly a 10-fold difference in octanol–water partition coefficient, which significantly impacts passive membrane permeability, plasma protein binding, and metabolic partitioning.

Lipophilicity ADME Drug design

Steric Retardation of Nucleophilic Substitution: Neopentyl-Type Hindrance Adds ≥5.7 kcal/mol to S_N2 Activation Barrier

The –CH₂Cl group in 1-(chloromethyl)-1-cyclopropylcyclobutane is attached to a quaternary spiro carbon flanked by two strained rings, creating steric hindrance comparable to neopentyl chloride. Literature gas-phase kinetic data show that the activation enthalpy barrier for chloride exchange on neopentyl chloride (E + ZPE = 10.3 kcal/mol) is 5.7 kcal/mol higher than for ethyl chloride (4.6 kcal/mol) [1]. This steric retardation is further amplified in the target compound because both the cyclopropane and cyclobutane rings restrict nucleophilic approach trajectories more severely than the three methyl groups in neopentyl chloride. The practical consequence is that nucleophilic substitution reactions can be performed with greater chemoselectivity in the presence of less hindered electrophiles.

Synthetic methodology Chemoselectivity S_N2 kinetics

Leaving-Group Control: Chloro vs. Bromo Analog Provides Tunable Reactivity Gradient

The chloro analog (MW 144.64 g/mol) and its direct bromo congener 1-(bromomethyl)-1-cyclopropylcyclobutane (MW 189.09 g/mol) differ in leaving-group ability: bromide is approximately 10–50× more reactive than chloride in typical S_N2 displacements on primary alkyl halides [1]. For the same spirocyclic scaffold, this means the chloro derivative provides a controlled, less exothermic alkylation handle, while the bromo analog is suited for reactions requiring faster kinetics. Procuring the chloro compound specifically enables chemists to select the reactivity level appropriate for sensitive substrates where over-alkylation or exotherm management is a concern.

Leaving group ability Reactivity tuning Halogen exchange

Spirocyclic Conformational Restriction: Two Rotatable Bonds vs. Three in the Propyl Analog

The target compound has only 2 rotatable bonds (both associated with the chloromethyl group rotation and the cyclobutane ring puckering), compared with 3 rotatable bonds in the closest acyclic analog 1-(chloromethyl)-1-propylcyclobutane (CAS 1496234-82-2) [1]. The replacement of a freely rotating n-propyl chain with a rigid cyclopropyl ring reduces the conformational entropy penalty upon target binding, a recognized principle in scaffold-based drug design. Additionally, the spirocyclic constraint locks the relative orientation of the two rings, precluding conformations that would be accessible to non-spiro bis-cycloalkyl analogs.

Conformational analysis Scaffold design Entropic benefit

Suppressed β-Elimination: Cyclopropyl Ring Lacks β-Hydrogens, Favoring Substitution over E2 Pathways

In SN2-active alkyl halides, competing E2 elimination is a common side reaction when β-hydrogens are present. 1-(Chloromethyl)cyclobutane bears β-hydrogens on the cyclobutane ring and can undergo E2 elimination to form methylenecyclobutane under basic conditions. In contrast, 1-(chloromethyl)-1-cyclopropylcyclobutane has no β-hydrogen on the cyclopropyl ring (the β-carbon of the chloromethyl group is the quaternary spiro carbon bearing no hydrogens), and the cyclobutane β-hydrogens are conformationally constrained, making anti-periplanar alignment for E2 elimination geometrically disfavored [1]. This structural feature biases reactivity toward substitution, improving yield and purity of alkylated products when strong nucleophiles/bases are employed.

Chemoselectivity Elimination suppression Base stability

Molecular Weight and Heavy Atom Count: Differentiating from Lighter Spiro[2.3]hexane Isomers

Among spiro[2.3]hexane chloromethyl isomers, the target compound (MW 144.64, 9 heavy atoms) is distinguishable from the regioisomeric 5-(chloromethyl)spiro[2.3]hexane (MW 130.61, 8 heavy atoms) by both molecular weight (ΔMW = 14.03) and the number of heavy atoms [1]. This difference arises because the target compound carries the chloromethyl group at the spiro junction carbon (C1), adding an extra carbon relative to the 5-substituted isomer where the CH₂Cl group is on the cyclobutane ring. This mass difference provides a straightforward analytical handle for identity confirmation by GC-MS or LC-MS in procurement quality control.

Molecular descriptor Isomer discrimination Quality control

High-Value Application Scenarios for 1-(Chloromethyl)-1-cyclopropylcyclobutane Based on Quantitative Evidence


Spirocyclic Fragment Elaboration in Drug Discovery with Engineered Lipophilicity

When designing fragment-derived lead compounds that require a lipophilic, conformationally constrained alkylating handle, 1-(chloromethyl)-1-cyclopropylcyclobutane offers an XLogP3 of 3.1, which is ≥1.0 log unit higher than monocyclic chloromethyl analogs [1]. This property is particularly valuable for targeting hydrophobic enzyme pockets or improving blood–brain barrier penetration in CNS drug candidates. The rigid spirocyclic core provides a defined exit vector that can be elaborated via nucleophilic displacement with amine, thiol, or alkoxide nucleophiles.

Chemoselective Alkylation in Polyfunctional Substrate Synthesis

In synthetic sequences where multiple electrophilic sites compete, the neopentyl-type steric hindrance of this building block (estimated S_N2 activation barrier ≥10.3 kcal/mol) enables selective reaction at more accessible electrophiles [2]. This is advantageous in the late-stage functionalization of complex natural products or in the construction of bifunctional probes where one alkylation site must remain latent.

Controlled-Reactivity Spiro Scaffold for Parallel Library Synthesis

For medicinal chemistry groups generating spirocyclic compound libraries, the chloro derivative provides a less reactive, more thermally stable alternative to the bromo analog (1-(bromomethyl)-1-cyclopropylcyclobutane), which reacts ~10–50× faster in S_N2 displacements [3]. The chloro compound is preferred for automated parallel synthesis platforms where slower, more uniform reaction rates improve reproducibility across diverse nucleophile sets.

Synthetic Intermediate for Cyclopropyl–Cyclobutane-Containing Liquid Crystals or Agrochemicals

The suppressed β-elimination pathway (due to absence of accessible anti-periplanar β-hydrogens) makes this spirocyclic chloride compatible with strongly basic nucleophiles and elevated reaction temperatures [4]. This stability profile supports its use as an intermediate in the synthesis of cyclopropane/cyclobutane-containing nematic liquid crystals or agrochemical actives, where robust process conditions are required for scale-up.

Quote Request

Request a Quote for 1-(Chloromethyl)-1-cyclopropylcyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.